![molecular formula C14H14FNO2S B145203 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-75-9](/img/structure/B145203.png)
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 3 (EAAT3). By inhibiting EAAT3, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. In cancer cells, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Efectos Bioquímicos Y Fisiológicos
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid inhibits the uptake of glutamate by EAAT3, leading to increased extracellular glutamate levels. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce neuronal damage and cell death in vitro, as well as inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its specificity for EAAT3, which allows for the selective inhibition of this transporter without affecting other glutamate transporters. However, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has poor solubility in water, which can make it difficult to work with in some assays.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of novel 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid as a tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. Finally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may have potential applications in the development of novel cancer therapies targeting glutamate transporters.
Métodos De Síntesis
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is synthesized through a multistep process involving the reaction of 5-ethylthiazole-2-carboxylic acid with 3-fluoro-4-nitrophenylacetic acid, followed by reduction and subsequent acidification. This method yields a white crystalline powder with a melting point of 125-128°C.
Aplicaciones Científicas De Investigación
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and excitotoxicity. In cancer research, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used as a lead compound for the development of novel drugs targeting glutamate transporters.
Propiedades
Número CAS |
138568-75-9 |
|---|---|
Nombre del producto |
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Fórmula molecular |
C14H14FNO2S |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-[4-(5-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
HQAZLURUNXFHKX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canónico |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





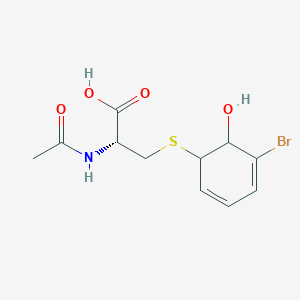
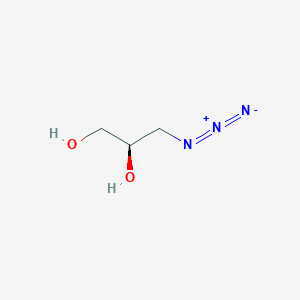

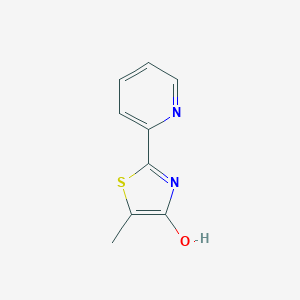
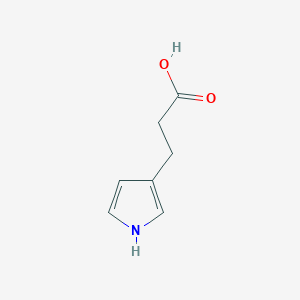
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
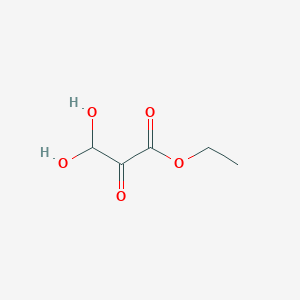
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

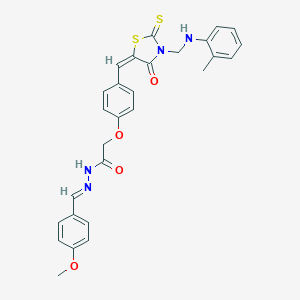
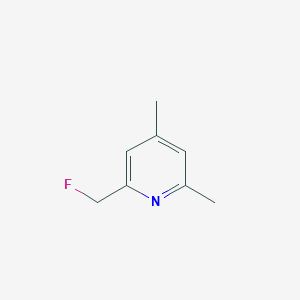
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)